N-benzyl-2-oxocyclopentanecarboxamide
Overview
Description
N-benzyl-2-oxocyclopentanecarboxamide: is an organic compound with the molecular formula C₁₃H₁₅NO₂ It is a derivative of cyclopentanecarboxamide, where the nitrogen atom is substituted with a benzyl group and the cyclopentane ring contains a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-benzyl-2-oxocyclopentanecarboxamide typically begins with cyclopentanone and benzylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or methanol to ensure complete conversion of reactants to the desired product.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-2-oxocyclopentanecarboxamide can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- N-benzyl-2-oxocyclopentanecarboxamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry:
- It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-2-oxocyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-benzyl-2-oxocyclohexanecarboxamide: Similar structure but with a six-membered cyclohexane ring instead of a five-membered cyclopentane ring.
N-benzyl-2-oxocyclopentaneacetamide: Similar structure but with an acetamide group instead of a carboxamide group.
N-benzyl-2-oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness:
- N-benzyl-2-oxocyclopentanecarboxamide is unique due to its specific combination of a benzyl group, a ketone functional group, and a cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2-oxocyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-8-4-7-11(12)13(16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVBITZFJGUZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472870 | |
Record name | N-Benzyl-2-oxocyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-86-2 | |
Record name | N-Benzyl-2-oxocyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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